molecular formula C18H12ClN3O2S B11439246 5-(3-Chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-isoxazolecarboxamide CAS No. 912760-92-0

5-(3-Chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-isoxazolecarboxamide

Cat. No.: B11439246
CAS No.: 912760-92-0
M. Wt: 369.8 g/mol
InChI Key: NBTHKOXERYTBIK-UHFFFAOYSA-N
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Description

5-(3-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the oxazole and carboxamide groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-(3-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed therapeutic effects. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-CHLOROPHENYL)-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a thiophene ring with an oxazole and carboxamide group.

Properties

CAS No.

912760-92-0

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H12ClN3O2S/c19-11-4-1-3-10(7-11)15-8-14(22-24-15)17(23)21-18-13(9-20)12-5-2-6-16(12)25-18/h1,3-4,7-8H,2,5-6H2,(H,21,23)

InChI Key

NBTHKOXERYTBIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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